molecular formula C28H26O8 B8751457 1,4-Benzenedicarboxylic acid, bis[4-(propoxycarbonyl)phenyl] ester CAS No. 63034-33-3

1,4-Benzenedicarboxylic acid, bis[4-(propoxycarbonyl)phenyl] ester

Cat. No. B8751457
CAS RN: 63034-33-3
M. Wt: 490.5 g/mol
InChI Key: RDIFZLLUSIXUMI-UHFFFAOYSA-N
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Patent
US04695649

Procedure details

Propyl p-hydroxybenzoate and terephthalic dichloride are allowed to react in a similar procedure to Example 5. The reaction product is recrystallized from hexane-chloroform (1:1) to yield di(p-propoxycarbonylphenyl)terephthalate, m.p. 136°-139° C., as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([O:8][CH2:9][CH2:10][CH3:11])=[O:7])=[CH:4][CH:3]=1.[C:14](Cl)(=[O:24])[C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1>>[CH2:9]([O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([O:1][C:14](=[O:24])[C:15]2[CH:23]=[CH:22][C:18]([C:19]([O:1][C:2]3[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH2:10][CH3:11])=[O:7])=[CH:12][CH:13]=3)=[O:20])=[CH:17][CH:16]=2)=[CH:13][CH:12]=1)=[O:7])[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react in a similar procedure to Example 5
CUSTOM
Type
CUSTOM
Details
The reaction product is recrystallized from hexane-chloroform (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC(=O)C1=CC=C(C=C1)OC(C1=CC=C(C(=O)OC2=CC=C(C=C2)C(=O)OCCC)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.